Benzyl (5-acetylpyridin-2-YL)carbamate
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Overview
Description
Benzyl (5-acetylpyridin-2-YL)carbamate is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzyl (5-acetylpyridin-2-YL)carbamate can be achieved through several methods. One common approach involves the reaction of 5-acetylpyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl (5-acetylpyridin-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Benzyl (5-acetylpyridin-2-YL)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Benzyl (5-acetylpyridin-2-YL)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzyl (5-acetylpyridin-2-YL)carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler carbamate derivative with similar protective group properties.
5-acetylpyridine: The parent compound without the carbamate group, used in various organic synthesis reactions.
N-benzylcarbamates: A class of compounds with varying substituents on the pyridine ring, each with unique properties and applications.
Properties
CAS No. |
207926-32-7 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl N-(5-acetylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)13-7-8-14(16-9-13)17-15(19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17,19) |
InChI Key |
CPMYJFQEVDMCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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